molecular formula C20H26N2O2 B5903616 N-{3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]phenyl}propanamide

N-{3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]phenyl}propanamide

Cat. No. B5903616
M. Wt: 326.4 g/mol
InChI Key: NTAMRNUOXFPNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]phenyl}propanamide is a chemical compound that has been of great interest to researchers in recent years. This compound is also known as DAPTA, and it is a peptide derivative that has been synthesized for various scientific research applications. DAPTA has been found to have a unique mechanism of action, which makes it a promising candidate for further research.

Mechanism of Action

DAPTA works by binding to the CD4 receptor on T cells. This binding prevents the HIV virus from infecting these cells, which helps to slow down the progression of the disease. DAPTA has also been found to have a high affinity for the CD4 receptor, which makes it a promising candidate for further research.
Biochemical and Physiological Effects:
DAPTA has been found to have several biochemical and physiological effects. Studies have shown that DAPTA can inhibit the replication of HIV in T cells. DAPTA has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DAPTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DAPTA is also highly specific for the CD4 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, DAPTA has some limitations, including its high cost and the need for specialized equipment to synthesize and purify the compound.

Future Directions

There are several future directions for research on DAPTA. One potential direction is the development of DAPTA-based therapies for HIV. Another direction is the use of DAPTA as a tool for studying the CD4 receptor in various biological processes. Further research is also needed to explore the potential applications of DAPTA in other areas, such as inflammatory diseases and cancer.
Conclusion:
In conclusion, N-{3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]phenyl}propanamide, or DAPTA, is a promising compound that has been extensively studied for its potential applications in scientific research. DAPTA has a unique mechanism of action and several biochemical and physiological effects, which make it a valuable tool for studying various biological processes. Further research is needed to explore the potential applications of DAPTA in HIV, inflammatory diseases, and other areas.

Synthesis Methods

DAPTA is synthesized through a series of chemical reactions. The synthesis process involves the use of several reagents, including N-protected amino acids, coupling reagents, and solvents. The final product is purified through various chromatographic techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC).

Scientific Research Applications

DAPTA has been extensively studied for its potential applications in scientific research. One of the primary applications of DAPTA is in the field of HIV research. DAPTA has been found to bind to the CD4 receptor on T cells, which prevents the virus from infecting these cells. This makes DAPTA a potential candidate for the development of HIV therapies.

properties

IUPAC Name

N-[3-[2,2-bis(prop-2-enyl)pyrrolidine-1-carbonyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-4-11-20(12-5-2)13-8-14-22(20)19(24)16-9-7-10-17(15-16)21-18(23)6-3/h4-5,7,9-10,15H,1-2,6,8,11-14H2,3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAMRNUOXFPNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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